molecular formula C10H13N3 B15091876 4-(2-Aminoethyl)-1-methyl-1H-indazole CAS No. 1159511-55-3

4-(2-Aminoethyl)-1-methyl-1H-indazole

Katalognummer: B15091876
CAS-Nummer: 1159511-55-3
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: NIRMPNFSVIIPGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core structure Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzylamine with ethyl acetoacetate, followed by reduction and cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as palladium or nickel and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can lead to the formation of imines, while reduction of the nitro group results in the corresponding amine .

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-1-methyl-1H-indazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-1-methyl-1H-indazole is unique due to its indazole core, which provides distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

1159511-55-3

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-(1-methylindazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-10-4-2-3-8(5-6-11)9(10)7-12-13/h2-4,7H,5-6,11H2,1H3

InChI-Schlüssel

NIRMPNFSVIIPGK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC(=C2C=N1)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.